N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 23058-90-4
VCID: VC8413134
InChI: InChI=1S/C16H15NO3/c1-20-14-9-5-8-13(10-14)17-16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)
SMILES: COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide

CAS No.: 23058-90-4

Cat. No.: VC8413134

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide - 23058-90-4

Specification

CAS No. 23058-90-4
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
Standard InChI InChI=1S/C16H15NO3/c1-20-14-9-5-8-13(10-14)17-16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)
Standard InChI Key OEDNBPIBTOTXHM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide features a propanamide backbone with a ketone group at the third carbon and two aromatic rings: a phenyl group at the ketone position and a 3-methoxyphenyl group attached via the amide nitrogen. The methoxy (-OCH₃) substituent at the meta position of the aniline ring introduces electron-donating effects, influencing the compound’s reactivity and interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅NO₃
Molecular Weight269.29 g/mol
IUPAC NameN-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
CAS Number23058-90-4
Purity≥95% (typical commercial grade)
Storage ConditionsCool, dry environment

The compound’s solubility profile remains understudied, though analogous α-ketoamides exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous media. Spectral characterization via NMR (¹H and ¹³C) and IR spectroscopy confirms the presence of characteristic signals:

  • ¹H NMR: A singlet at δ 3.8 ppm (methoxy protons), aromatic multiplet signals between δ 6.8–7.8 ppm, and amide N-H resonance near δ 10.2 ppm .

  • IR: Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1715 cm⁻¹ (ketone C=O).

Synthesis Methodologies

Conventional Amide Coupling

The most straightforward synthesis involves reacting 3-methoxyaniline with 3-oxo-3-phenylpropanoyl chloride in the presence of a base such as triethylamine. This one-step procedure typically yields the target compound in 60–75% efficiency after recrystallization .

3-Methoxyaniline+3-Oxo-3-phenylpropanoyl ChlorideEt3NN-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide\text{3-Methoxyaniline} + \text{3-Oxo-3-phenylpropanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide}

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields to 85–90%. This method enhances atom economy and minimizes side product formation.

Alternative Routes

Michael addition strategies, as demonstrated with related enynones , offer potential pathways for modular synthesis. For instance, reacting 3-oxo-3-phenylpropanenitrile with appropriate electrophiles could yield intermediates that undergo subsequent amidation, though this remains speculative for the target compound.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on analogous α-ketoamides reveal apoptosis induction in cancer cells. The unsubstituted parent compound 3-oxo-3-phenylpropanamide inhibits MCF-7 breast cancer proliferation with an IC₅₀ of 12.5 µM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Substitution patterns critically modulate efficacy; the methoxy derivative’s bulkier aromatic system may improve pharmacokinetic properties but could hinder cellular uptake.

Applications in Organic Synthesis

Building Block for Heterocycles

N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide serves as a precursor for nitrogen-containing heterocycles. Treatment with hydrazine derivatives yields pyrazole or diazepine scaffolds, as demonstrated in related systems . For example:

N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide+Hydrazine5,6-Dihydro-4H-1,2-diazepine Derivative\text{N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide} + \text{Hydrazine} \rightarrow \text{5,6-Dihydro-4H-1,2-diazepine Derivative}

Catalysis and Material Science

The compound’s keto-amide motif participates in asymmetric catalysis as a chiral auxiliary, though applications remain exploratory. Its aromaticity and rigidity also make it a candidate for organic semiconductors, though no studies confirm this use.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Biological Activity

CompoundSubstituentIC₅₀ (MCF-7 Cells)MIC (S. aureus)
N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide-OCH₃Not reportedNot reported
N-(3,4-Dimethylphenyl)-3-oxo-3-phenylpropanamide-CH₃ (3,4-positions)18.7 µM32 µg/mL
2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide-Cl, -OCH₃9.4 µM8 µg/mL

Data adapted from highlight how electron-withdrawing groups (e.g., -Cl) enhance bioactivity compared to electron-donating groups (-OCH₃, -CH₃).

Future Research Directions

  • Pharmacokinetic Profiling: Systematic studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate therapeutic potential.

  • Target Identification: Proteomic approaches could elucidate protein targets, such as kinases or GPCRs, that interact with the keto-amide motif.

  • Derivatization Libraries: Synthesizing analogs with varied substituents (e.g., halogens, sulfonamides) may optimize bioactivity and selectivity.

  • Green Chemistry Applications: Developing solvent-free or catalytic synthesis methods to enhance sustainability.

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